tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate
Overview
Description
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethylphenyl group. The final step involves the attachment of the tert-butyl carbamate group. Reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, which are efficient for forming carbon-nitrogen bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in treating various diseases. Its unique chemical properties may allow it to modulate specific biological pathways, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and trifluoromethyl-substituted molecules. Examples include:
Uniqueness
What sets tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate apart is its unique combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-12-17(7-9-22-10-8-17)13-5-4-6-14(11-13)18(19,20)21/h4-6,11,22H,7-10,12H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACSCUBVLCSED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678268 | |
Record name | tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634465-51-3 | |
Record name | tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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